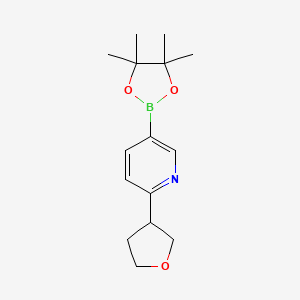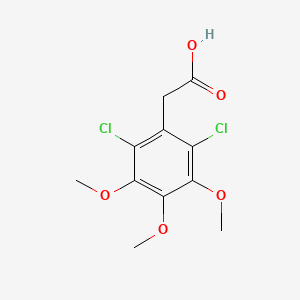![molecular formula C9H3F7O2S B12944914 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a fluorinated derivative of benzo[b]thiophene.
Preparation Methods
The synthesis of 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide typically involves the oxidation of thiophenes. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve continuous flow processes and the use of catalysts to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiophene derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles such as amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has diverse applications in scientific research:
Medicinal Chemistry: The compound is used in the design and synthesis of novel anticancer agents due to its ability to inhibit specific molecular targets.
Materials Science: It is employed in the development of photoelectric materials and other advanced materials due to its unique electronic properties.
Environmental Conservation: The compound is used in oxidative desulfurization processes to remove sulfur compounds from light oil, contributing to environmental conservation efforts.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound can inhibit the phosphorylation of STAT3, a protein involved in cancer cell proliferation . This inhibition leads to the down-regulation of STAT3 target genes, inducing apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar compounds to 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide include other fluorinated benzo[b]thiophene derivatives and thiophene 1,1-dioxides . These compounds share similar structural features but may differ in their specific functional groups and electronic properties. The uniqueness of this compound lies in its multiple fluorine substitutions, which enhance its stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C9H3F7O2S |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
7-(difluoromethyl)-2,2,3,3,6-pentafluoro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H3F7O2S/c10-4-2-1-3-6(5(4)7(11)12)19(17,18)9(15,16)8(3,13)14/h1-2,7H |
InChI Key |
HXOLPTKBUKPFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(C(S2(=O)=O)(F)F)(F)F)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


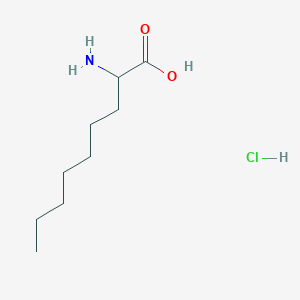

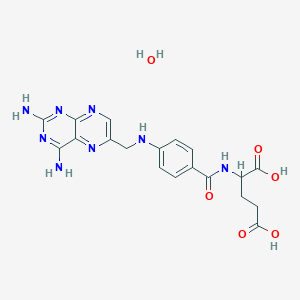
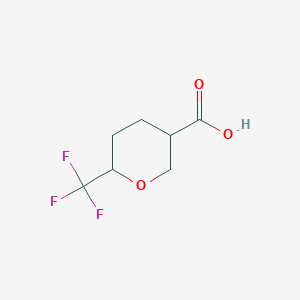
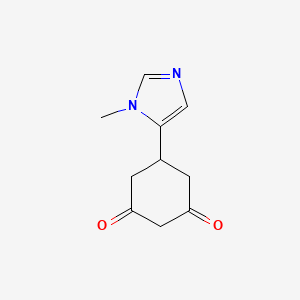
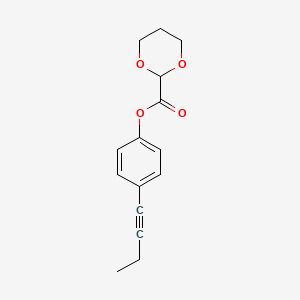
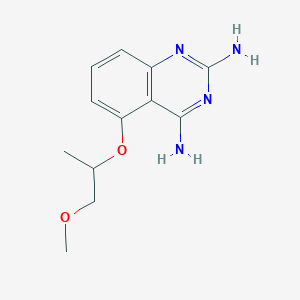
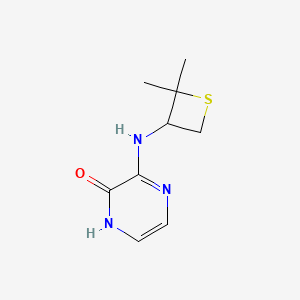
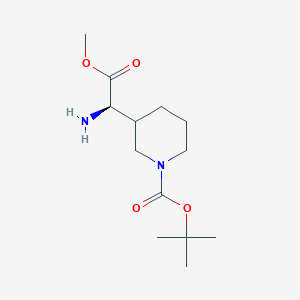
![tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12944861.png)
![(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12944872.png)
![tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944884.png)
